5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(2-methoxyphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(2-methoxyphenyl)- typically involves a multi-step process. One common method includes the cyclization of corresponding 2-phenoxynicotinic acids in polyphosphoric acid . Another approach involves a one-pot multicomponent reaction, which includes a three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds .
Industrial Production Methods
the principles of green chemistry, such as using easily accessible starting materials, high yields, and simple workup procedures, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(2-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(2-methoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a psychotropic agent.
Material Science: Its unique chemical structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may interact with neurotransmitter receptors in the brain, influencing psychotropic effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5H- 1Benzothiopyrano[4,3-b]pyridine-3-carbonitrile, 2,9-dimethoxy-4-(4-methoxyphenyl)- : Another structurally similar compound with potential applications in medicinal chemistry .
5H-(1)Benzopyrano(2,3-b)pyridine-5-one: This compound is similar in structure and is also investigated for its psychotropic properties.
Uniqueness
What sets 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(2-methoxyphenyl)- apart is its specific substitution pattern, which may confer unique chemical and biological properties .
Properties
CAS No. |
115091-91-3 |
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Molecular Formula |
C21H15ClN2O2S |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
9-chloro-2-methoxy-4-(2-methoxyphenyl)-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H15ClN2O2S/c1-25-17-6-4-3-5-13(17)19-15(10-23)21(26-2)24-20-14-9-12(22)7-8-18(14)27-11-16(19)20/h3-9H,11H2,1-2H3 |
InChI Key |
DJEGVKQKRUHCKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C3CSC4=C(C3=NC(=C2C#N)OC)C=C(C=C4)Cl |
Origin of Product |
United States |
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